molecular formula C17H17N5O2 B14999624 5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide

5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide

Cat. No.: B14999624
M. Wt: 323.35 g/mol
InChI Key: AZCPACIFXYYJSB-UHFFFAOYSA-N
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Description

“5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide
  • N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of “5-amino-N-(4-methoxyphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-amino-3-anilino-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-13-9-7-12(8-10-13)20-17(23)14-15(18)21-22-16(14)19-11-5-3-2-4-6-11/h2-10H,1H3,(H,20,23)(H4,18,19,21,22)

InChI Key

AZCPACIFXYYJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(NN=C2NC3=CC=CC=C3)N

Origin of Product

United States

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